molecular formula C13H16O4 B14249774 Dimethyl (4-ethylphenyl)propanedioate CAS No. 394207-67-1

Dimethyl (4-ethylphenyl)propanedioate

Cat. No.: B14249774
CAS No.: 394207-67-1
M. Wt: 236.26 g/mol
InChI Key: NVGAVISZGUHIMT-UHFFFAOYSA-N
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Description

Dimethyl (4-ethylphenyl)propanedioate is an organic compound with the molecular formula C13H16O4 It is a derivative of propanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and an ethyl group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (4-ethylphenyl)propanedioate can be synthesized through several methods. One common route involves the esterification of 4-ethylphenylpropanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-ethylphenyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (4-ethylphenyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (4-ethylphenyl)propanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The compound can also participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (4-ethylphenyl)propanedioate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties, such as solubility and boiling point, making it distinct from other similar compounds .

Properties

CAS No.

394207-67-1

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

dimethyl 2-(4-ethylphenyl)propanedioate

InChI

InChI=1S/C13H16O4/c1-4-9-5-7-10(8-6-9)11(12(14)16-2)13(15)17-3/h5-8,11H,4H2,1-3H3

InChI Key

NVGAVISZGUHIMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)OC)C(=O)OC

Origin of Product

United States

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